カドミウム(II)臭化物四水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

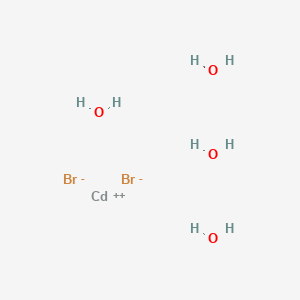

Cadmium dibromide, tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white hygroscopic solid that can also be obtained as a mono- and tetrahydrate . This compound has limited applications but is of interest in various scientific research fields due to its unique properties.

科学的研究の応用

Cadmium dibromide, tetrahydrate has several scientific research applications:

Quantum Dots: It is used in the synthesis of cadmium zinc sulfate (CdZnS) based quantum dots.

Coordination Polymers: It is utilized in the synthesis of coordination polymers, which can be used as second-order non-linear optical (NLO) materials.

Photographic Chemicals: It has applications in the production of photographic chemicals.

作用機序

Target of Action

Cadmium(2+);dibromide;tetrahydrate, also known as Cadmium dibromide, tetrahydrate or DTXSID70928702, is an inorganic compound .

Mode of Action

The compound interacts with various cellular components, primarily through its cadmium (Cd) content . Cadmium is known to be taken into cells through calcium membrane channels, where it accumulates . It can inhibit the synthesis of DNA, RNA, and proteins, as well as cause DNA strand breaks and chromosome mutations .

Biochemical Pathways

It is known that cadmium can disrupt a wide range of cellular processes, including dna, rna, and protein synthesis .

Pharmacokinetics

It is known that cadmium can accumulate in cells, suggesting that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of Cadmium(2+);dibromide;tetrahydrate’s action are broad and can include DNA damage, inhibition of protein synthesis, and induction of oxidative stress . These effects can lead to cell death and have been linked to various health issues, including cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cadmium(2+);dibromide;tetrahydrate. For instance, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the compound’s toxicity can be influenced by factors such as pH and temperature .

準備方法

Cadmium dibromide, tetrahydrate is prepared by heating cadmium with bromine vapor . The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution . The synthetic route involves the following reaction:

[ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ]

The resulting cadmium dibromide is then dissolved in water and crystallized to form the tetrahydrate:

[ \text{CdBr}_2 + 4\text{H}_2O \rightarrow \text{CdBr}_2·4\text{H}_2O ]

化学反応の分析

Cadmium dibromide, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: Cadmium dibromide can participate in redox reactions, where cadmium can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: It can undergo substitution reactions where the bromide ions are replaced by other anions or ligands.

Coordination Reactions: Cadmium dibromide can form coordination complexes with various ligands, which can alter its chemical properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Cadmium dibromide, tetrahydrate can be compared with other similar compounds such as cadmium chloride, cadmium iodide, zinc bromide, calcium bromide, and magnesium bromide . These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:

Cadmium Chloride (CdCl₂): Similar in structure but used more extensively in electroplating and as a precursor for cadmium-based pigments.

Cadmium Iodide (CdI₂): Used in photography and as a phosphor in X-ray screens.

Zinc Bromide (ZnBr₂): Used in organic synthesis and as a radiation shielding material.

Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent.

Magnesium Bromide (MgBr₂): Used in organic synthesis and as a catalyst.

Cadmium dibromide, tetrahydrate is unique due to its specific applications in quantum dots and coordination polymers, which are not as common for the other compounds listed.

生物活性

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a cadmium salt that has garnered attention in various fields, including chemistry, materials science, and biology. This article explores its biological activity, focusing on its synthesis, structural characteristics, and potential implications for health and environmental safety.

Cadmium bromide tetrahydrate is a white to off-white solid with a molecular weight of 344.28 g/mol. It is typically synthesized through the reaction of cadmium oxide or cadmium carbonate with hydrobromic acid, resulting in a hydrated form that is stable under ambient conditions. The compound crystallizes in the triclinic P1 space group, exhibiting a distorted octahedral geometry around the cadmium ion .

Structural Characteristics

The structure of cadmium bromide tetrahydrate features cadmium ions coordinated by bromide ligands and water molecules. The coordination environment is crucial for its biological interactions, as it influences the compound's solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CdBr₂·4H₂O |

| Molecular Weight | 344.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36 °C |

| CAS Number | 13464-92-1 |

Toxicological Effects

Cadmium compounds are known for their toxicity, particularly in relation to heavy metal exposure. Cadmium bromide tetrahydrate has been studied for its cytotoxic effects on various cell lines. Research indicates that exposure can lead to oxidative stress, apoptosis, and DNA damage in human cells .

- Oxidative Stress : Cadmium ions can generate reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis : Studies have shown that cadmium exposure triggers apoptotic pathways in human lung fibroblast cells .

- DNA Damage : Cadmium has been implicated in genotoxicity, with evidence suggesting it disrupts DNA repair mechanisms.

Case Studies

- Cell Line Studies : In vitro studies using human liver (HepG2) and lung (A549) cell lines demonstrated that cadmium bromide tetrahydrate induces significant cytotoxicity at concentrations above 10 µM after 24 hours of exposure. The mechanism involves mitochondrial dysfunction and increased ROS production .

- Animal Studies : In vivo studies on rodents exposed to cadmium bromide showed signs of renal toxicity and altered biochemical parameters indicative of liver dysfunction. Histopathological examinations revealed tubular necrosis and inflammatory responses in kidney tissues .

- Environmental Impact : Cadmium compounds, including cadmium bromide tetrahydrate, pose risks to aquatic ecosystems. Studies have documented bioaccumulation in fish species, leading to reproductive toxicity and developmental abnormalities in embryos .

特性

CAS番号 |

13464-92-1 |

|---|---|

分子式 |

Br2CdH2O |

分子量 |

290.24 g/mol |

IUPAC名 |

cadmium(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Cd.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChIキー |

UOZORFAVQRTUEC-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Br-].[Br-].[Cd+2] |

正規SMILES |

O.[Br-].[Br-].[Cd+2] |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

CADMIUM BROMIDE; CADMIUM BROMIDE HYDRATE; CADMIUM BROMIDE TETRAHYDRATE; CADMIUM (II) BROMIDE, HYDROUS; CADMIUM BROMIDE, REAGENT GRADE; CADMIUM BROMIDE 4-HYDRATE; CADMIUM BROMIDE, TETRAHYDRATE REAGENT; cadmium bromide tetrahydrate, reagent grade |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。